molecular formula C15H22BrNO B180916 N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine CAS No. 355382-81-9

N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine

Cat. No. B180916
M. Wt: 312.24 g/mol
InChI Key: NUEXFUILIXPGOV-UHFFFAOYSA-N
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Description

“N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine” is a chemical compound with the molecular formula C15H22BrNO. It has a molecular weight of 312.24 g/mol. It is related to other compounds such as “N-[(3-bromo-4-methoxyphenyl)methyl]cyclohexanamine” which has a CAS Number of 355381-65-6 .

Scientific Research Applications

  • Analytical Chemistry and Toxicology : The paper by Poklis et al. (2014) describes the use of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for the detection and quantification of 25B-NBOMe in a case of severe intoxication. This highlights its application in toxicological analysis and the importance of accurate detection methods for such substances (Poklis et al., 2014).

  • Drug Synthesis and Characterization : Research by Wallach et al. (2016) focuses on the synthesis of N-alkyl-arylcyclohexylamines, including compounds like 25B-NBOMe. They provide analytical characterizations via various methods like gas chromatography and high-performance liquid chromatography. This work is significant for understanding the properties and potential applications of these substances (Wallach et al., 2016).

  • Forensic Science : A study by Nisbet et al. (2017) involved the development of an LC-MS-MS method for detecting 25B-NBOMe in urine and hair, demonstrating its application in forensic toxicology. This is crucial for the investigation of drug use and related forensic cases (Nisbet et al., 2017).

  • Pharmacological Characterization : Colestock et al. (2018) explored the pharmacological characterization of substances similar to 25B-NBOMe, emphasizing the importance of understanding the pharmacological profiles of such psychoactive substances for both clinical and forensic purposes (Colestock et al., 2018).

properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-18-15-9-8-12(10-14(15)16)11-17-13-6-4-2-3-5-7-13/h8-10,13,17H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEXFUILIXPGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355127
Record name N-[(3-Bromo-4-methoxyphenyl)methyl]cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine

CAS RN

355382-81-9
Record name N-[(3-Bromo-4-methoxyphenyl)methyl]cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine
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N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine
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N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine
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N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine
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N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine

Citations

For This Compound
1
Citations
P Tripathi, A Ganeshpurkar, SK Singh… - International Journal of …, 2023 - Elsevier
Glucocerebrosidase (GCase), a GBA1 gene-encoded lysosomal enzyme, is a risk factor for Parkinson's disease (PD). Chaperones that increase GCase activity can potentially be …
Number of citations: 2 www.sciencedirect.com

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